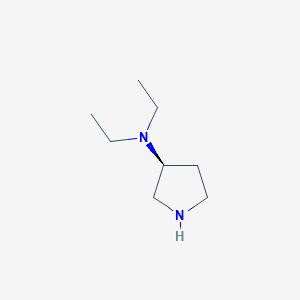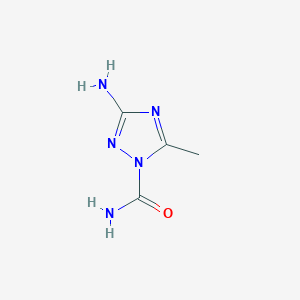
2,3-Dibromo-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-methoxypyridine is a brominated pyridine derivative with the molecular formula C6H5Br2NO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dibromo-4-methoxypyridine can be synthesized through several methods. One common approach involves the bromination of 4-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4-methoxypyridine in various reactions involves the activation of the pyridine ring and the subsequent substitution or coupling reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or other reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-4-methoxypyridine
- 2,3-Difluoro-4-methoxypyridine
- 2,3-Diiodo-4-methoxypyridine
Uniqueness
2,3-Dibromo-4-methoxypyridine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
96245-98-6 |
|---|---|
Molekularformel |
C6H5Br2NO |
Molekulargewicht |
266.92 g/mol |
IUPAC-Name |
2,3-dibromo-4-methoxypyridine |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChI-Schlüssel |
CECVNSCXTBOHBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)




![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)

![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)


